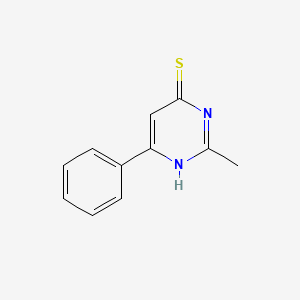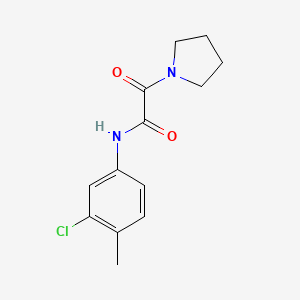![molecular formula C21H36ClNO2 B3991216 1-(2-Tert-butyl-4-methylphenoxy)-3-[cyclohexyl(methyl)amino]propan-2-ol;hydrochloride](/img/structure/B3991216.png)
1-(2-Tert-butyl-4-methylphenoxy)-3-[cyclohexyl(methyl)amino]propan-2-ol;hydrochloride
Overview
Description
1-(2-Tert-butyl-4-methylphenoxy)-3-[cyclohexyl(methyl)amino]propan-2-ol;hydrochloride is a complex organic compound with significant applications in various fields. This compound is characterized by its unique structure, which includes a tert-butyl group, a methylphenoxy group, and a cyclohexyl(methyl)amino group. The hydrochloride salt form enhances its solubility and stability, making it suitable for various applications.
Preparation Methods
The synthesis of 1-(2-Tert-butyl-4-methylphenoxy)-3-[cyclohexyl(methyl)amino]propan-2-ol;hydrochloride involves several steps. The synthetic route typically starts with the preparation of the phenoxy intermediate, followed by the introduction of the cyclohexyl(methyl)amino group. The final step involves the formation of the hydrochloride salt to improve the compound’s solubility and stability. Industrial production methods may involve optimizing reaction conditions such as temperature, pressure, and the use of catalysts to increase yield and purity.
Chemical Reactions Analysis
1-(2-Tert-butyl-4-methylphenoxy)-3-[cyclohexyl(methyl)amino]propan-2-ol;hydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, leading to the formation of various derivatives. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles or electrophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-(2-Tert-butyl-4-methylphenoxy)-3-[cyclohexyl(methyl)amino]propan-2-ol;hydrochloride has a wide range of scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: The compound is studied for its potential biological activities, including its effects on cellular processes.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as its use in drug development.
Industry: The compound is used in the production of various industrial chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(2-Tert-butyl-4-methylphenoxy)-3-[cyclohexyl(methyl)amino]propan-2-ol;hydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
When compared to similar compounds, 1-(2-Tert-butyl-4-methylphenoxy)-3-[cyclohexyl(methyl)amino]propan-2-ol;hydrochloride stands out due to its unique structural features and enhanced solubility provided by the hydrochloride salt form. Similar compounds include:
- 1-(2-Tert-butyl-4-methylphenoxy)-3-[cyclohexyl(methyl)amino]propan-2-ol
- 1-(2-Tert-butyl-4-methylphenoxy)-3-[cyclohexyl(methyl)amino]propan-2-ol;hydrobromide These compounds share similar core structures but differ in their substituents or salt forms, which can influence their chemical properties and applications.
Properties
IUPAC Name |
1-(2-tert-butyl-4-methylphenoxy)-3-[cyclohexyl(methyl)amino]propan-2-ol;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H35NO2.ClH/c1-16-11-12-20(19(13-16)21(2,3)4)24-15-18(23)14-22(5)17-9-7-6-8-10-17;/h11-13,17-18,23H,6-10,14-15H2,1-5H3;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AQKNBPICJUXNBB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OCC(CN(C)C2CCCCC2)O)C(C)(C)C.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H36ClNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![Methyl {1-[(4-chlorophenoxy)acetyl]-3-oxopiperazin-2-yl}acetate](/img/structure/B3991144.png)
![1-[4-(5-Chloro-2-methylphenyl)piperazin-1-yl]-3-(5-methyl-2-propan-2-ylphenoxy)propan-2-ol;dihydrochloride](/img/structure/B3991148.png)

![4-[3-NITRO-4-(PYRROLIDIN-1-YL)BENZOYL]MORPHOLINE](/img/structure/B3991168.png)
![N-[3-(1-azepanylsulfonyl)phenyl]benzenesulfonamide](/img/structure/B3991174.png)
![2-methyl-N-[3-(3-methylpiperidine-1-carbonyl)-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl]benzamide](/img/structure/B3991181.png)
![1-[2-(1-Adamantyl)ethoxy]-3-[cyclohexyl(methyl)amino]propan-2-ol;hydrochloride](/img/structure/B3991191.png)
![17-(5-chloro-2-methylphenyl)-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaene-16,18-dione](/img/structure/B3991194.png)
![1-[4-(5-Chloro-2-methylphenyl)piperazin-1-yl]-3-(5-methyl-2-propan-2-ylcyclohexyl)oxypropan-2-ol;dihydrochloride](/img/structure/B3991200.png)
![2-(4-fluorophenyl)-5-phenyl-5,6-dihydro-7H-[1,2,4]triazolo[5,1-b][1,3]thiazin-7-one](/img/structure/B3991203.png)

![5-[4-(BENZENESULFONYL)PIPERAZIN-1-YL]-N-[2-(MORPHOLIN-4-YL)ETHYL]-2-NITROANILINE](/img/structure/B3991222.png)
![2-(4-{2-[4-(4-METHOXYPHENYL)PIPERAZINE-1-CARBONYL]-4-NITROPHENYL}PIPERAZIN-1-YL)ETHAN-1-OL](/img/structure/B3991228.png)
